2-(4-Phenylpiperazin-1-yl)-5-propan-2-ylidene-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Phenylpiperazin-1-yl)-5-propan-2-ylidene-1,3-thiazol-4-one is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a thiazolone moiety. Its distinct chemical properties make it a valuable subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylpiperazin-1-yl)-5-propan-2-ylidene-1,3-thiazol-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-phenylpiperazine with an appropriate thiazolone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing automated systems and advanced reaction monitoring techniques. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenylpiperazin-1-yl)-5-propan-2-ylidene-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidinone derivatives.
Substitution: The phenyl group and piperazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidinone derivatives. Substitution reactions can lead to a variety of substituted phenyl or piperazine derivatives.
Scientific Research Applications
2-(4-Phenylpiperazin-1-yl)-5-propan-2-ylidene-1,3-thiazol-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Phenylpiperazin-1-yl)-5-propan-2-ylidene-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one: Lacks the propan-2-ylidene group, leading to different chemical properties and reactivity.
2-(4-Methylpiperazin-1-yl)-5-(propan-2-ylidene)-4,5-dihydro-1,3-thiazol-4-one: Contains a methyl group instead of a phenyl group, affecting its biological activity and applications.
Uniqueness
2-(4-Phenylpiperazin-1-yl)-5-propan-2-ylidene-1,3-thiazol-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Properties
CAS No. |
326174-33-8 |
---|---|
Molecular Formula |
C16H19N3OS |
Molecular Weight |
301.4g/mol |
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-5-propan-2-ylidene-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H19N3OS/c1-12(2)14-15(20)17-16(21-14)19-10-8-18(9-11-19)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3 |
InChI Key |
UUSYURRPJAZJPJ-UHFFFAOYSA-N |
SMILES |
CC(=C1C(=O)N=C(S1)N2CCN(CC2)C3=CC=CC=C3)C |
Canonical SMILES |
CC(=C1C(=O)N=C(S1)N2CCN(CC2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.